molecular formula C13H15ClN2OS B1383393 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride CAS No. 1588379-40-1

1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride

Cat. No.: B1383393
CAS No.: 1588379-40-1
M. Wt: 282.79 g/mol
InChI Key: MKZMUKBWPOHAGZ-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride is a chemical building block of significant interest in medicinal chemistry, particularly in the development of ligands for central nervous system targets . Its core structure combines a benzothiophene moiety with a piperazine ring, a framework recognized for its relevance in neuropharmacology . Scientific research has explored this scaffold for its affinity towards serotonin receptors, with closely related analogues demonstrating specific binding to the 5-HT1A receptor subtype . These receptors are implicated in regulating various physiological functions and are a prime target for investigating new therapeutic agents for psychiatric disorders such as anxiety and depression . The benzothiophene-piperazine architecture serves as a key intermediate for synthesizing more complex molecules. Researchers utilize this compound to create novel derivatives, such as propan-1-one and propen-1-one extensions, to study structure-activity relationships and optimize binding interactions with biological targets . The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzothiophen-2-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS.ClH/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12;/h1-4,9,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZMUKBWPOHAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride typically involves the reaction of benzothiophene-2-carbonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application
1-(1-Benzothiophene-2-carbonyl)piperazine HCl C₁₃H₁₅ClN₂OS 282.79 Benzothiophene-carbonyl-piperazine Research scaffold (e.g., receptor studies)
1-(3-Chlorophenyl)piperazine HCl C₁₀H₁₂Cl₂N₂ 231.12 Chlorophenyl substituent 5-HT receptor agonist; locomotor activity modulation
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) C₁₁H₁₃F₃N₂ 230.23 Trifluoromethylphenyl group Psychoactive agent; 5-HT1B/1C receptor activation
1-(4-Chlorophenyl)-1-propylpiperazine C₁₃H₁₈ClN₂ 238.75 Chlorophenyl and propyl side chain Antimicrobial (S. aureus inhibition)
2-(Piperazin-1-yl)benzo[d]thiazole C₁₁H₁₃N₃S 219.30 Benzothiazole-piperazine hybrid Anticancer precursor (cycloaddition reactions)

Key Observations :

  • Benzothiophene vs.
  • Chlorophenyl vs. Trifluoromethylphenyl : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance receptor binding in psychoactive piperazines but reduce solubility compared to the benzothiophene-carbonyl group .

Pharmacological and Functional Differences

Receptor Interactions

  • Serotonergic Activity : Compounds like TFMPP and 1-(3-chlorophenyl)piperazine act as 5-HT1B/1C agonists, reducing locomotor activity in rats . In contrast, the benzothiophene-carbonyl derivative’s activity remains uncharacterized but may target distinct receptors due to its extended aromatic system .
  • Antimicrobial Activity: 1-(4-Chlorophenyl)-1-propylpiperazine shows potent activity against S.

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms of analogues like TFMPP .

Q & A

Q. What are the optimal synthetic routes for 1-(1-benzothiophene-2-carbonyl)piperazine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling benzothiophene-2-carbonyl chloride with piperazine under basic conditions (e.g., triethylamine or NaHCO₃). Key steps include:

  • Step 1: Activation of the benzothiophene-2-carboxylic acid using thionyl chloride or oxalyl chloride to form the acyl chloride.
  • Step 2: Nucleophilic substitution with piperazine in anhydrous dichloromethane or THF.
  • Step 3: Salt formation with HCl to precipitate the hydrochloride.
    Yield optimization requires precise stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) and inert atmosphere to avoid hydrolysis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the presence of the benzothiophene moiety (aromatic protons at δ 7.2–8.1 ppm) and piperazine ring (N–CH₂ protons at δ 2.8–3.5 ppm).
  • FT-IR: Acyl carbonyl stretch at ~1650–1700 cm⁻¹ and N–H stretches (piperazine) at ~3200 cm⁻¹.
  • Mass Spectrometry (HRMS): Molecular ion peak at m/z corresponding to [C₁₃H₁₃N₂OS]⁺ (free base) and isotopic pattern matching Cl⁻ for the hydrochloride salt .

Q. What are the solubility and stability profiles of this compound in common solvents?

Methodological Answer:

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in water (due to hydrochloride salt), and insoluble in nonpolar solvents (hexane).
  • Stability: Degrades under prolonged exposure to light or moisture. Store at –20°C under argon. Stability studies (HPLC monitoring) show >90% purity retention for 6 months under recommended conditions .

Advanced Research Questions

Q. How do substituents on the benzothiophene or piperazine rings modulate biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Substituent Position Effect on Activity Reference
Electron-withdrawing (e.g., –NO₂)Benzothiophene C₅Enhances receptor binding affinity (e.g., serotonin receptors)
Bulky groups (e.g., –CF₃)Piperazine N⁴Reduces off-target interactions but may lower solubility
Halogens (e.g., –Cl)Benzothiophene C₃Increases metabolic stability in hepatic microsomal assays

Q. How can researchers resolve contradictory data in receptor-binding assays?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Use standardized protocols (e.g., radioligand binding vs. functional cAMP assays).
  • Receptor Subtype Selectivity: Profile against related receptors (e.g., 5-HT₁A vs. 5-HT₂A) using knockout cell lines.
  • Salt Form Interference: Compare free base vs. hydrochloride salt in buffer systems (pH 7.4 vs. 6.8) to assess ionization effects .

Q. What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or lipid emulsions for intravenous administration.
  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) on the piperazine ring to enhance bioavailability.
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life in rodent models .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • Docking Simulations: Predict binding modes to target receptors (e.g., dopamine D₂) using AutoDock Vina.
  • ADMET Prediction: Tools like SwissADME estimate logP (target <3 for CNS penetration) and P-glycoprotein substrate risk.
  • MD Simulations: Assess conformational stability of the benzothiophene-piperazine scaffold in lipid bilayers .

Data Interpretation and Experimental Design

Q. How to design dose-response studies for CNS-targeted applications?

Methodological Answer:

  • Animal Models: Use Sprague-Dawley rats (n=8/group) with intracerebroventricular cannulation for direct CNS delivery.
  • Dose Range: Start at 0.1 mg/kg (based on IC₅₀ from in vitro assays) and escalate to 10 mg/kg.
  • Endpoint Metrics: Measure locomotor activity (open-field test) and neurotransmitter levels (microdialysis-HPLC) .

Q. What analytical methods validate purity in batch-to-batch comparisons?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥98% (area normalization).
  • Elemental Analysis: Match calculated vs. observed C, H, N, S, Cl content (±0.4%).
  • Chiral HPLC: Confirm absence of enantiomeric impurities if asymmetric centers are present .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and goggles.
  • Ventilation: Perform reactions in a fume hood; avoid aerosol formation.
  • Waste Disposal: Neutralize hydrochloride salt with NaOH (1M) before aqueous disposal.
  • Acute Toxicity: LD₅₀ (rat, oral) data unavailable; assume Category 4 (harmful) per GHS .

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